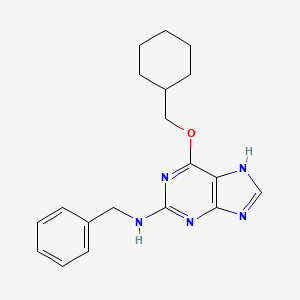![molecular formula C30H48N2O B12908729 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine CAS No. 57202-63-8](/img/structure/B12908729.png)
5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C30H48N2O and a molecular weight of 452.71 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine typically involves the reaction of 4-(decyloxy)benzaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Decyl-2-(4-(heptyloxy)phenyl)pyrimidine: Similar in structure but with a heptyloxy group instead of a decyloxy group.
5-Decyl-2-(4-(octyloxy)phenyl)pyrimidine: Contains an octyloxy group instead of a decyloxy group.
Uniqueness
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine is unique due to its specific decyloxy substitution, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These unique properties make it suitable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
57202-63-8 |
|---|---|
Formule moléculaire |
C30H48N2O |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
2-(4-decoxyphenyl)-5-decylpyrimidine |
InChI |
InChI=1S/C30H48N2O/c1-3-5-7-9-11-13-15-17-19-27-25-31-30(32-26-27)28-20-22-29(23-21-28)33-24-18-16-14-12-10-8-6-4-2/h20-23,25-26H,3-19,24H2,1-2H3 |
Clé InChI |
LAAHHGWTBCWDOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



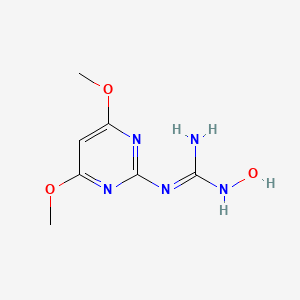


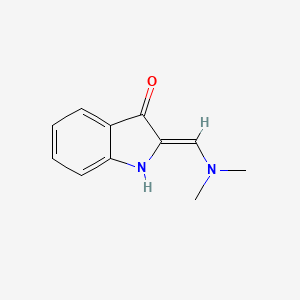
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

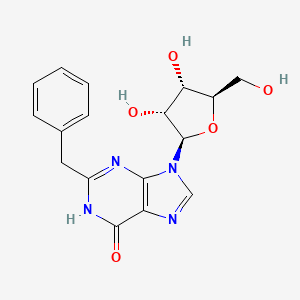
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
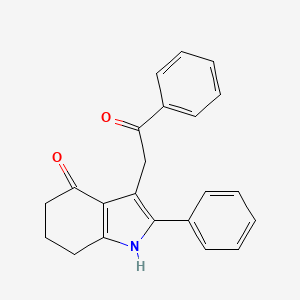
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
